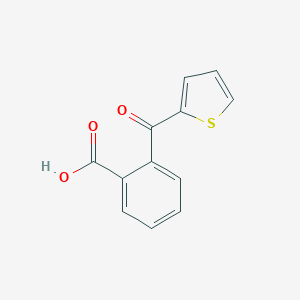
2-(Thiophene-2-carbonyl)benzoic acid
Cat. No. B188961
Key on ui cas rn:
46496-80-4
M. Wt: 232.26 g/mol
InChI Key: KPJANWLDEVDGEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09312501B2
Procedure details


2-(thiophene-2-carbonyl)benzoic acid (1, 14.0 g, 60.3 mmol, 1.0 equiv.), nitrobenzene (400 mL), and phosphorus pentachloride (18.8 g, 90.4 mmol. 1.5 equiv.) were added to a schlenk flask. Aluminum chloride was then added (12.1 g, 90.4 mmol, 1.5 equiv.), and the reaction was stirred for 1 hour at room temperature followed by 4 hours at 140° C. The solvent was distilled off under vacuum, and the black residue was sonicated in dichloromethane (500 mL) and filtered through CELITE®. The filtrate was concentrated in vacuo and purified by column chromatography (silica gel, dichloromethane:hexanes (1:1)→dichloromethane). The product was further purified by recrystallization from methanol to give 2 as brown needle-shaped crystals (6.45 g, 50%). 1H NMR (500 MHz, CDCl3) δ8.26-8.24 (m, 2H), 7.78-7.77 (m, 2H), 7.75-7.71 (m, 2H). m.p. 232-234° C.



Identifiers


|
REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([C:8]1[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=O)=[O:7].P(Cl)(Cl)(Cl)(Cl)Cl.[Cl-].[Al+3].[Cl-].[Cl-]>[N+](C1C=CC=CC=1)([O-])=O>[S:1]1[CH:5]=[CH:4][C:3]2[C:10](=[O:12])[C:9]3[C:8]([C:6](=[O:7])[C:2]1=2)=[CH:16][CH:15]=[CH:14][CH:13]=3 |f:2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
14 g
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=CC=C1)C(=O)C1=C(C(=O)O)C=CC=C1
|
|
Name
|
|
|
Quantity
|
18.8 g
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred for 1 hour at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
followed by 4 hours at 140° C
|
|
Duration
|
4 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the black residue was sonicated in dichloromethane (500 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through CELITE®
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by column chromatography (silica gel, dichloromethane:hexanes (1:1)→dichloromethane)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was further purified by recrystallization from methanol
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C2=C(C=C1)C(C1=CC=CC=C1C2=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.45 g | |
| YIELD: PERCENTYIELD | 50% | |
| YIELD: CALCULATEDPERCENTYIELD | 49.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

